molecular formula C23H20FN5O2 B3437026 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE

2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B3437026
M. Wt: 417.4 g/mol
InChI Key: BKCFVRCDCAOPLU-UHFFFAOYSA-N
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Description

2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a methoxy group on a phenyl ring.

    Coupling with Acetamide: The final step involves coupling the tetrazole derivative with an acetamide group, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes like cyclooxygenase (COX) or receptors like the GABA receptor, modulating their activity.

    Pathways Involved: It can influence pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins or modulating neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{4-[(2-Chlorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide
  • 2-(5-{4-[(2-Bromophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 2-(5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2H-1,2,3,4-tetrazol-2-yl)-N-(2-methylphenyl)acetamide enhances its lipophilicity and metabolic stability compared to its chloro or bromo analogs.
  • Biological Activity : The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.

Properties

IUPAC Name

2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-16-6-2-5-9-21(16)25-22(30)14-29-27-23(26-28-29)17-10-12-19(13-11-17)31-15-18-7-3-4-8-20(18)24/h2-13H,14-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFVRCDCAOPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHYLPHENYL)ACETAMIDE

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